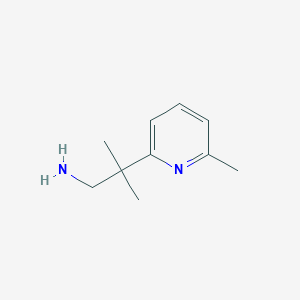
2-Methyl-2-(6-methylpyridin-2-yl)propan-1-amine
Vue d'ensemble
Description
2-Methyl-2-(6-methylpyridin-2-yl)propan-1-amine, also known as 2-MMP, is an organic compound belonging to the heterocyclic amine class. It is a colorless liquid with a boiling point of 201°C and a melting point of -46°C. 2-MMP has been used in various scientific research applications, such as in the synthesis of pharmaceuticals and agrochemicals, and in the development of new materials. It has also been used as an intermediate for a variety of chemical reactions.
Applications De Recherche Scientifique
Nuclear Magnetic Resonance (NMR) Spectroscopy
2-Methyl-2-(6-methylpyridin-2-yl)propan-1-amine: is used in NMR spectroscopy as a reference compound. The compound’s structure allows for the identification of chemical shifts and structural analysis, which is crucial in organic synthesis and pharmaceutical research .
Flow Chemistry
In the field of flow chemistry, 2-Methyl-2-(6-methylpyridin-2-yl)propan-1-amine is synthesized through α-methylation of substituted pyridines. This process is valued for its high selectivity and green chemistry approach, offering a more sustainable alternative to traditional batch reactions .
Immunomodulation Studies
The compound has been used in immunomodulation studies, particularly in vitro experiments. It’s shown to modulate the immune response by influencing the production of inflammatory and anti-inflammatory cytokines, which is significant for therapeutic research.
Catalysis
2-Methyl-2-(6-methylpyridin-2-yl)propan-1-amine: serves as a ligand in catalytic reactions. For instance, it’s used in cobalt(II)-carboxylate complexes for selective oxygenation of C–H and C=C bonds with H2O2, which is a critical reaction in organic synthesis and industrial applications .
Propriétés
IUPAC Name |
2-methyl-2-(6-methylpyridin-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-8-5-4-6-9(12-8)10(2,3)7-11/h4-6H,7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTRAVZQRNPLLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(C)(C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704612 | |
| Record name | 2-Methyl-2-(6-methylpyridin-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(6-methylpyridin-2-yl)propan-1-amine | |
CAS RN |
929021-99-8 | |
| Record name | 2-Methyl-2-(6-methylpyridin-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-Amino-N-[2-(dimethylamino)ethyl]-N-methylbenzene-1-sulfonamide](/img/structure/B1505284.png)




![3-(Imidazo[1,2-b]pyridazin-2-yl)benzonitrile](/img/structure/B1505290.png)


![[1,1'-Biphenyl]-3,4-diamine, dihydrochloride](/img/structure/B1505294.png)